Beclomethasone Dipropionate-d5
Description
Properties
Molecular Formula |
C28H32D5ClO7 |
|---|---|
Molecular Weight |
526.07 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Beclomethasone Dipropionate D5
Strategies for Deuterium Labeling in Complex Steroidal Structures
Deuterium labeling of complex molecules like steroids requires careful planning due to the largely hydrocarbon-based framework, which offers few reactive sites. arkat-usa.org Common strategies often revolve around the existing functional groups, such as double bonds and hydroxyl groups. arkat-usa.org
Key approaches for introducing deuterium into steroidal structures include:
Catalytic Deuteration: Utilizing deuterium gas (D2) with a metal catalyst to reduce carbon-carbon double bonds. This method's selectivity can be challenging when multiple double bonds are present. arkat-usa.org
Deuteride Reagents: Using deuterated reducing agents, such as sodium borodeuteride (NaBD4), to introduce deuterium at specific carbonyl groups. researchgate.net
H/D Exchange Reactions: Employing deuterated solvents like deuterium oxide (D2O) or deuterated acids under specific conditions to exchange acidic protons for deuterium. arkat-usa.orgfrontiersin.org This is particularly effective for protons adjacent to carbonyl groups, though care must be taken to prevent back-exchange. frontiersin.org
Building-Block Synthesis: Incorporating deuterium by using simple, commercially available deuterated starting materials in a multi-step synthesis. arkat-usa.orgnih.gov
For complex steroids, a combination of these methods is often necessary to achieve the desired labeling pattern with high regioselectivity and stereoselectivity. arkat-usa.orgnih.gov
Chemical Synthesis Pathways for Beclomethasone Dipropionate-d5
The synthesis of this compound specifically targets the propionate (B1217596) side chains for deuteration. The most direct pathway involves using a deuterated propionylation reagent to esterify the beclomethasone precursor.
A plausible synthetic route starts with beclomethasone, which has hydroxyl groups at the C-17 and C-21 positions. The key step is the reaction with a deuterated propionylating agent, such as propionic-d5 anhydride (B1165640) or propionyl-d5 chloride, in the presence of a suitable catalyst. The five deuterium atoms are located on the ethyl group of one of the propionate esters. synzeal.comcleanchemlab.com
The reaction can be summarized as: Beclomethasone + Propionic-d5 Anhydride → this compound
One of the propionate groups attached to the steroid core is deuterated. Specifically, the chemical name indicates the deuterium atoms are on the 2-oxoethyl propanoate moiety. synzeal.comcleanchemlab.com This implies that the esterification at the C-21 position involves the deuterated reagent. The synthesis must be carefully controlled to ensure acylation occurs at the correct positions and to prevent side reactions. A general synthesis for the non-deuterated form involves reacting 16β-methyl-9α-chloro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione with propionic anhydride. chemicalbook.com For the d5 analogue, a deuterated version of this anhydride or a related acylating agent would be used.
Recent research has also explored ionic liquids as catalysts for H/D exchange reactions on active pharmaceutical ingredients, including betamethasone (B1666872) dipropionate, a related corticosteroid. doi.org Such methods could potentially be adapted for the synthesis of this compound. doi.org
Spectroscopic Characterization Techniques for Deuterated Position Confirmation (e.g., NMR, Mass Spectrometry)
Confirming the exact location and number of deuterium atoms is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this characterization. nih.govfu-berlin.de
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the deuterated compound. nih.govresearchgate.net The mass spectrum of this compound will show a molecular ion peak that is 5 atomic mass units higher than its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) can further help in locating the deuterium atoms by analyzing the fragmentation patterns. nih.govansto.gov.au Fragments containing the deuterated propionate group will exhibit the corresponding mass shift, confirming the label's position.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated ethyl group of the propionate chain will be absent or significantly reduced in intensity. doi.orgnih.gov This disappearance provides direct evidence of successful deuterium incorporation at that specific site. frontiersin.org
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows signals only for the incorporated deuterium atoms, confirming their chemical environment.
¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated compound. mdpi.comrsc.org This provides further confirmation of the labeling positions.
The combination of these techniques provides unambiguous confirmation of the molecular structure and the site of isotopic labeling. rsc.orgrsc.org
Table 1: Spectroscopic Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak (e.g., [M+H]⁺) at m/z ≈ 526.1 | Confirms overall mass increase corresponding to 5 deuterium atoms. synzeal.com |
| Tandem MS (MS/MS) | Fragmentation pattern showing mass shifts in fragments containing the propionate-d5 group. | Helps localize the deuterium label to the propionate side chain. nih.gov |
| ¹H NMR | Absence of signals for the -CH₂-CH₃ protons of one propionate group. | Confirms the position of deuterium incorporation by the absence of proton signals. doi.orgnih.gov |
| ¹³C NMR | Splitting of carbon signals for the deuterated ethyl group and slight upfield shift. | Confirms which carbon atoms are bonded to deuterium. rsc.org |
Assessment of Isotopic Purity and Enrichment
Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, five). Isotopic enrichment is the percentage of a specific atomic position that is occupied by a deuterium atom.
These parameters are critical for applications like internal standards in quantitative analysis. rsc.orgrsc.org High isotopic purity ensures that the internal standard does not interfere with the measurement of the non-deuterated analyte.
Methods for Assessment:
Mass Spectrometry: HR-MS is a primary tool for assessing isotopic purity. nih.govresearchgate.net By examining the relative intensities of the ion peaks corresponding to the d0, d1, d2, d3, d4, and d5 species, the isotopic distribution can be calculated. rsc.org For a high-purity sample of this compound, the peak corresponding to the d5 isotopologue should be the most abundant by a significant margin. rsc.org
NMR Spectroscopy: Quantitative ¹H NMR (qNMR) can be used to determine isotopic enrichment by comparing the integration of a signal from the labeled region with a signal from a non-labeled region of the molecule. mdpi.com The reduction in the integral of the target proton signal directly relates to the level of deuterium incorporation.
A high-quality this compound standard will typically have an isotopic purity of over 98%, meaning that over 98% of the molecules are the desired d5 species.
Table 2: Example Isotopic Purity Data for a Deuterated Compound
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 (unlabeled) | < 0.1% |
| d1 | < 0.1% |
| d2 | 0.2% |
| d3 | 0.5% |
| d4 | 1.2% |
| d5 (target) | 98.0% |
Note: This table is illustrative and based on typical purity levels for commercially available deuterated standards. Actual values are determined for each batch. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. It is the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices.
Development of Quantitative LC-MS/MS Assays for Beclomethasone Dipropionate and Metabolites
The development of quantitative LC-MS/MS assays is essential for studying the pharmacokinetic profile of Beclomethasone Dipropionate. Given that therapeutic doses of BDP can result in very low plasma and urinary concentrations of the parent drug and its metabolites, highly sensitive analytical methods are required. nih.gov The development of these assays involves meticulous optimization of several parameters to ensure reliable and reproducible results.
Key steps in method development include:
Sample Extraction: Efficient extraction of BDP and its primary metabolites, such as Beclomethasone 17-monopropionate (17-BMP) and Beclomethasone (BOH), from biological matrices like plasma or urine is crucial. nih.govnih.gov Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. nih.govshimadzu.com
Chromatographic Separation: A liquid chromatography system is used to separate the analytes of interest from endogenous matrix components. This typically involves a reverse-phase column (e.g., C8 or C18) and a mobile phase gradient. nih.govshimadzu.com
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, often in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov The instrument is tuned to detect specific precursor-to-product ion transitions for each analyte and the internal standard.
The primary challenge in these assays is achieving a low limit of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range, to accurately measure concentrations following therapeutic administration. shimadzu.com The use of a stable isotope-labeled internal standard, such as this compound, is integral to the success of these demanding methods.
Table 1: Example of LC-MS/MS Parameters for Beclomethasone Analysis
Parameter Condition Reference LC System Shimadzu LCMS-8045 nih.gov Column Reverse-phase C8 or C18 [2, 4] Mobile Phase Gradient of Methanol (B129727) and Ammonium Formate Buffer nih.gov Ionization Source Heated Electrospray Ionization (ESI) [4, 6] Detection Mode Multiple Reaction Monitoring (MRM) nih.gov Internal Standard Beclomethasone Dipropionate-d10 (as an example of a deuterated standard) nih.gov
Role of this compound as an Internal Standard in Bioanalytical Quantification
In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, including calibrators, quality controls, and unknown study samples. nih.gov The primary purpose of an IS is to correct for the variability inherent in the analytical process, thereby improving the accuracy and precision of the results. researchgate.net
This compound is an ideal internal standard for the quantification of BDP. As a stable isotope-labeled internal standard (SIL-IS), it exhibits chemical and physical properties that are nearly identical to the non-labeled analyte. annlabmed.org This similarity ensures that the SIL-IS behaves in the same manner as the analyte during every step of the analysis, including extraction, chromatography, and ionization. lgcstandards.comresearchgate.net
The key advantages of using this compound are:
Correction for Sample Loss: It accurately accounts for any loss of the analyte during sample preparation and extraction procedures. researchgate.net
Compensation for Instrumental Variability: It corrects for fluctuations in instrument response and injection volume. restek.com
Co-elution: It co-elutes chromatographically with the analyte, which is a critical feature for mitigating matrix effects. lgcstandards.com
Because the mass spectrometer can differentiate between the deuterated standard and the non-labeled analyte based on their mass difference, quantification is based on the ratio of the analyte's response to the IS's response. restek.com This ratio remains stable even if the absolute signal intensity varies, leading to highly reliable data. annlabmed.org
Mitigation of Matrix Effects through Isotopic Internal Standard Calibration
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly when using electrospray ionization (ESI). lgcstandards.com These effects are caused by co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the target analyte, leading to under- or overestimation of its concentration. annlabmed.org
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. annlabmed.orglgcstandards.com The underlying principle is that because the SIL-IS is structurally identical to the analyte and co-elutes with it, it is subjected to the exact same matrix effects. lgcstandards.com While the absolute signal intensity of both the analyte and the IS may fluctuate due to ion suppression or enhancement, the ratio of their signals remains constant and unaffected. annlabmed.org This allows for accurate quantification even in the presence of significant and variable matrix interference. nih.gov This approach is superior to using a structural analogue as an internal standard, as the analogue may have different chromatographic retention and ionization characteristics, making it susceptible to different matrix effects. lgcstandards.com
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is a robust and widely used technique for the analysis of pharmaceuticals. While less sensitive than LC-MS/MS, it is highly suitable for applications where analyte concentrations are higher, such as in the quality control analysis of bulk drug substances and finished pharmaceutical formulations. scielo.brrjptonline.org
HPLC with UV and Diode Array Detection (DAD) for Analytical Investigations
HPLC-UV/DAD methods are commonly developed for the quantitative determination of Beclomethasone Dipropionate in pharmaceutical products like creams or nanocapsule suspensions. scielo.brrjptonline.org Method development focuses on optimizing chromatographic conditions to achieve a specific, accurate, and precise assay. scielo.br
A typical HPLC-UV method for BDP analysis involves:
Stationary Phase: A reverse-phase C18 column is frequently used. rjptonline.orgscielo.br
Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile (B52724) and water or a buffer is used. rjptonline.orgscielo.br The composition is optimized to achieve good peak shape and resolution.
Flow Rate: A constant flow rate, often around 1.0 mL/min, is maintained. rjptonline.orgscielo.br
Detection: UV detection is performed at a wavelength where BDP exhibits strong absorbance, such as 230 nm or 254 nm. rjptonline.orgscielo.br Diode Array Detection (DAD) offers the advantage of acquiring the full UV spectrum of the peak, which can be used to confirm peak purity and identity. oup.com
These methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure their suitability for routine quality control. scielo.br
Table 2: Example of HPLC-UV Method Conditions for Beclomethasone Dipropionate Analysis ```html
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | RP C18 (250 mm x 4.6 mm, 5 µm) | BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm) | [1, 7] |
| Mobile Phase | Methanol:Water (85:15 v/v) | Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v) | [1, 7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [1, 7] |
| Detection Wavelength | 254 nm | 230 nm | [1, 7] |
| Retention Time (BDP) | Not Specified | 7.2 minutes | lgcstandards.com |
Chromatographic Resolution of Beclomethasone Dipropionate, Analogues, and Metabolites
A critical aspect of any chromatographic method is its ability to separate the main analyte from all potential interfering substances, including related compounds, impurities, and degradation products. researchgate.netFor Beclomethasone Dipropionate, this includes its active metabolites, Beclomethasone 17-monopropionate and Beclomethasone 21-monopropionate, and its final metabolite, Beclomethasone.
researchgate.net
Developing a stability-indicating HPLC method requires demonstrating specificity by showing that the BDP peak is well-resolved from peaks of degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, and light). scielo.brscielo.brThe optimization of the mobile phase composition and gradient is key to achieving the necessary chromatographic resolution. scielo.brThis ensures that the method can accurately measure the content of the active ingredient without interference, which is essential for assessing the stability and quality of pharmaceutical products.
nih.gov
Table of Mentioned Compounds
Generated html Rigorous Method Validation in Analytical Research
The validation of an analytical method is a comprehensive process that demonstrates its suitability for the intended purpose. rjptonline.org this compound is frequently employed during this process for the analysis of its non-labeled counterpart, beclomethasone dipropionate, and other related substances. synzeal.comcleanchemlab.com
Establishment of Linearity and Calibration Curve Performance
Linearity is a fundamental parameter in quantitative analysis, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. In methods developed for the simultaneous estimation of beclomethasone dipropionate and other compounds, excellent linearity is consistently reported.
For instance, in a reverse-phase high-performance liquid chromatography (RP-HPLC) method, linearity for beclomethasone dipropionate was established over a concentration range of 10-60 µg/ml, yielding a correlation coefficient (r²) of 0.996. semanticscholar.orgresearchgate.net Another study demonstrated linearity for beclomethasone dipropionate in the range of 1-6 µg/ml with a correlation coefficient (R²) of 0.9961. rjptonline.org Furthermore, a UV spectrophotometric technique showed linearity within a range of 6–18 µg/mL with an r2 value of more than 0.998. ijbpas.com The performance of these calibration curves is crucial for the accurate quantification of the analyte in unknown samples.
Table 1: Linearity Data for Beclomethasone Dipropionate in Various Analytical Methods
| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| RP-HPLC | 10-60 | 0.996 | semanticscholar.orgresearchgate.net |
| RP-HPLC | 1-6 | 0.9961 | rjptonline.org |
| RP-HPLC/UV | 5.0-25.0 | > 0.999 | scielo.brscielo.br |
| UV Spectrophotometry | 6-18 | > 0.998 | ijbpas.com |
Evaluation of Analytical Precision, Accuracy, and Reproducibility
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. processinstruments.cn It is typically expressed as the relative standard deviation (RSD). Accuracy denotes the closeness of the measurement to the true value. processinstruments.cn Reproducibility is the ability of a method to produce the same results when performed by different analysts, in different laboratories, or with different equipment. processinstruments.cn
In the validation of an RP-HPLC method for beclomethasone dipropionate, intra-day and inter-day precision studies were conducted at three different concentrations. The percentage relative standard deviation (%RSD) for both was found to be less than 2%, indicating high precision. semanticscholar.org Similarly, another study reported %RSD values for both intraday and interday precision to be less than 2.0%. rjptonline.org The accuracy of a method for determining beclomethasone dipropionate in nanocapsules was confirmed with recovery values ranging from 98.03% to 100.35%. scielo.br
Table 2: Precision and Accuracy Data for Beclomethasone Dipropionate Analysis
| Parameter | Metric | Result | Source |
|---|---|---|---|
| Precision | |||
| Intra-day Variation (%RSD) | 3 concentrations, 3 replicates | < 2% | semanticscholar.org |
| Inter-day Variation (%RSD) | 3 concentrations, 3 consecutive days | < 2% | semanticscholar.org |
| Intraday and Interday (%RSD) | < 2.0% | rjptonline.org | |
| Accuracy | |||
| Recovery | Spiked nanocapsules | 98.03% to 100.35% | scielo.br |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with an acceptable level of precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of an analytical method.
The LOD and LOQ are often calculated from the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 σ/S and LOQ = 10 σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. semanticscholar.orgsepscience.com
In a study for the simultaneous estimation of beclomethasone dipropionate and clotrimazole, the LOD and LOQ for beclomethasone dipropionate were found to be 0.773 µg/ml and 2.345 µg/ml, respectively. semanticscholar.org Another RP-HPLC method reported an LOD of 0.056 µg/ml and an LOQ of 0.1721 µg/ml for beclomethasone dipropionate. rjptonline.org A highly sensitive LC-MS-MS method for beclomethasone dipropionate and its metabolites established an LOQ of 50 pg/ml. nih.gov
Table 3: LOD and LOQ Values for Beclomethasone Dipropionate
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| RP-HPLC | 0.773 µg/ml | 2.345 µg/ml | semanticscholar.org |
| RP-HPLC | 0.056 µg/ml | 0.1721 µg/ml | rjptonline.org |
| RP-HPLC/UV | 0.16 µg/mL | 0.54 µg/mL | scielo.br |
| LC-MS-MS | - | 50 pg/ml | nih.gov |
Assessment of Selectivity, Specificity, and Robustness
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. scielo.br Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. semanticscholar.org
The robustness of an RP-HPLC method for beclomethasone dipropionate was evaluated by intentionally altering parameters such as mobile phase composition (± 2%), detection wavelength (± 2 nm), and flow rate (± 0.05 ml/min). The results showed that the peak areas of interest remained unaffected by these small changes, indicating the method's robustness. semanticscholar.org In another study, specificity was confirmed by demonstrating no interference from the components of nanocapsules or from degradation products under various stress conditions. scielo.brscielo.br
Applications as Certified Reference Materials and Pharmaceutical Secondary Standards in Research
This compound is supplied as a high-quality reference standard with comprehensive characterization data, ensuring compliance with regulatory guidelines. synzeal.comaquigenbio.com It plays a crucial role in analytical method development, method validation, and quality control applications. synzeal.comaquigenbio.com
As a Certified Reference Material (CRM), it is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing a high level of confidence in its identity, purity, and concentration. sigmaaldrich.com Pharmaceutical secondary standards, such as those for beclomethasone dipropionate, offer a convenient and cost-effective alternative to preparing in-house working standards. sigmaaldrich.comlabomersa.com These secondary standards are qualified as Certified Reference Materials and are traceable to primary standards from pharmacopeias like the USP, EP, and BP. sigmaaldrich.comsigmaaldrich.com This traceability is essential for ensuring the consistency and reliability of analytical results across different laboratories and over time.
Overview of Beclomethasone Dipropionate D5 As a Stable Isotope Labeled Compound
Beclomethasone (B1667900) Dipropionate is a potent synthetic glucocorticoid used for its anti-inflammatory properties. drugbank.comchemicalbook.com Its deuterated analogue, Beclomethasone Dipropionate-d5, is a version of the molecule where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. synzeal.com Specifically, the deuterium labels are typically located on one of the propionate (B1217596) ester groups. synzeal.comaxios-research.com
The key purpose of this compound in a research context is to serve as an internal standard for the quantitative determination of Beclomethasone Dipropionate in biological matrices. synzeal.comaquigenbio.com Its physical and chemical properties are intentionally designed to mimic the parent compound as closely as possible, with the critical exception of its molecular weight. This mass difference is fundamental to its function in analytical testing.
Below is a table comparing the fundamental properties of Beclomethasone Dipropionate and its d5-labeled analogue.
| Property | Beclomethasone Dipropionate | This compound |
| Chemical Formula | C₂₈H₃₇ClO₇ | C₂₈H₃₂D₅ClO₇ |
| Molecular Weight | ~521.0 g/mol | ~526.1 g/mol |
| Primary Application | Anti-inflammatory therapeutic agent | Internal standard for bioanalytical assays |
| Data sourced from multiple chemical information providers. chemicalbook.comsynzeal.com |
The introduction of five deuterium atoms provides a sufficient mass shift to prevent signal overlap between the analyte and the internal standard in a mass spectrometer, ensuring analytical precision. aptochem.com
Research Paradigms and Academic Objectives for Deuterated Analogues
The primary research paradigm for using deuterated analogues like Beclomethasone (B1667900) Dipropionate-d5 is quantitative bioanalysis. Academic and pharmaceutical research objectives focus on developing and validating robust, sensitive, and accurate analytical methods, most commonly utilizing LC-MS/MS. texilajournal.comshimadzu.com
The administration of Beclomethasone Dipropionate, particularly via inhalation, results in very low concentrations in systemic circulation, often in the picogram per milliliter (pg/mL) range. shimadzu.comshimadzu.com Detecting and quantifying such minute amounts presents a significant analytical challenge. shimadzu.com The objective of using a deuterated internal standard is to overcome these challenges and ensure the reliability of the data. clearsynth.comtexilajournal.com
Detailed Research Applications:
Method Development and Validation: A core objective is the development of LC-MS/MS methods to support clinical and preclinical studies. Research papers detail the process of optimizing sample extraction techniques (like liquid-liquid extraction or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. shimadzu.comnih.gov Beclomethasone Dipropionate-d5 (or similar deuterated versions like d10) is essential for validating these methods according to regulatory guidelines, ensuring they meet standards for accuracy, precision, and reproducibility. shimadzu.com
Pharmacokinetic and Bioequivalence Studies: Researchers use these validated methods to conduct pharmacokinetic studies, mapping the concentration of Beclomethasone Dipropionate in plasma over time after administration. nih.gov This is crucial for understanding the drug's absorption and metabolism. nih.gov In one study, a highly sensitive LC-MS/MS method was developed to quantify beclomethasone in human plasma with a low limit of quantification (LLOQ) of 5.0 pg/mL, using a deuterated internal standard to achieve the necessary sensitivity for regulatory submissions. shimadzu.comshimadzu.com
Metabolite Analysis: Beclomethasone Dipropionate is a prodrug that is rapidly metabolized to active forms like Beclomethasone-17-monopropionate (17-BMP). drugbank.comchemicalbook.com Research studies often aim to quantify both the parent drug and its key metabolites simultaneously. nih.govnih.gov Deuterated standards for each of these compounds, including Beclomethasone-17-Propionate-d5, are used to ensure accurate measurement of each specific analyte. axios-research.com
A typical research application involves selecting specific mass transitions (parent ion to product ion) for both the analyte and the internal standard in a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which corrects for potential ion suppression or enhancement from the biological matrix. texilajournal.comnih.gov
The table below illustrates example mass spectrometry parameters that would be established during method development for Beclomethasone Dipropionate and its deuterated internal standard.
| Compound | Parent Ion (m/z) | Product Ion (m/z) |
| Beclomethasone Dipropionate | 521.2 | 465.2 |
| This compound | 526.2 | 465.2 |
| Note: These values are illustrative examples of a potential MRM transition. Actual values are determined experimentally during method development. |
Ultimately, the academic objective for employing this compound is to generate high-quality, reliable data that can be used to understand the behavior of Beclomethasone Dipropionate in biological systems, fulfilling the stringent requirements of pharmaceutical research and regulatory agencies. aquigenbio.comshimadzu.com
An Examination of this compound: Synthesis and Isotopic Analysis
This compound is the deuterium-labeled version of Beclomethasone Dipropionate, a synthetic corticosteroid. The incorporation of deuterium (B1214612) isotopes is a critical process for various analytical applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry. This article focuses exclusively on the synthetic methodologies for creating this deuterated compound and the analytical techniques used to confirm its structure and purity.
In Vitro Metabolic Pathway Elucidation of Beclomethasone Dipropionate Using Deuterated Analogues
Application of Isotope-Labeled Compounds as Tracers in Metabolic Profiling
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research, providing a precise method for tracing the disposition of a drug within biological systems. nih.gov Compounds labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to their unlabeled counterparts but possess a greater mass. nih.govresearchgate.net This mass difference allows them to be distinguished and quantified accurately by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
In metabolic profiling, a deuterated analogue such as Beclomethasone (B1667900) Dipropionate-d5 serves as an ideal tracer. When introduced into an in vitro system, it behaves biochemically like the parent drug, undergoing the same enzymatic transformations. However, using mass spectrometry, researchers can differentiate the deuterated drug and its subsequent deuterated metabolites from endogenous molecules and non-deuterated compounds. sigmaaldrich.com This technique enhances the sensitivity and accuracy of quantitative detection, allowing for the elucidation of complex metabolic pathways and the structural identification of novel metabolites. nih.gov The use of stable isotope-labeled internal standards also helps to correct for variations during sample preparation and analysis, minimizing detector fluctuations and improving the reliability of quantification. sigmaaldrich.com
Investigation of Metabolic Fate in Subcellular and Cellular Systems
Precision-cut lung slices (PCLS) are a valuable ex vivo model for metabolic studies as they maintain the three-dimensional architecture and cellular diversity of the lung, providing a more physiologically relevant environment than cell cultures or subcellular fractions. reprocell.comanabios.com This system preserves the interactions between different cell types and the extracellular matrix, which is crucial for studying the metabolism of inhaled drugs in their target organ. anabios.comnih.gov
In vitro studies using human PCLS have demonstrated that beclomethasone dipropionate (BDP) is extensively and rapidly metabolized within lung tissue. nih.govnih.gov In one key study, lung slices were incubated with BDP over a 24-hour period. nih.gov The results showed a rapid conversion of the parent drug into its metabolites. After 24 hours of incubation, no parent BDP was detectable in the incubation medium, which contained 91.6% beclomethasone (BOH) and 8.4% beclomethasone-17-monopropionate (BMP). nih.gov Within the lung tissue itself, BDP was also significantly metabolized, with the pharmacologically active metabolite BMP being the major metabolite at 2 and 6 hours, while the inactive BOH was predominant at 24 hours. nih.govresearchgate.net These findings confirm that the lung possesses significant esterase activity, capable of activating the BDP prodrug and subsequently inactivating it. nih.govresearchgate.net
| Analyte | 2 hours (% of total BDP-related material) | 6 hours (% of total BDP-related material) | 24 hours (% of total BDP-related material) |
|---|---|---|---|
| Beclomethasone Dipropionate (BDP) | 14.0% | 5.8% | 1.5% |
| Beclomethasone-17-monopropionate (BMP) | 52.7% | 38.9% | 26.6% |
| Beclomethasone (BOH) | 33.3% | 55.3% | 64.9% |
While the lung is the primary site of action for inhaled BDP, the liver is a major site of systemic drug metabolism. thermofisher.com In vitro systems derived from the liver, such as suspended cryopreserved hepatocytes and liver microsomes, are critical for assessing the metabolic fate of the fraction of the drug that reaches systemic circulation. thermofisher.comnih.gov Intact hepatocytes are considered a gold standard model because they contain a full complement of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., transferases) enzymes. thermofisher.comyoutube.com
Studies using human liver microsomes and recombinant CYP3A enzymes have shown that BDP undergoes further metabolism beyond simple hydrolysis. nih.gov These systems have demonstrated that CYP3A4 and CYP3A5 are capable of metabolizing BDP through hydroxylation and dehydrogenation reactions. nih.govresearchgate.net Incubations performed with liver cells confirm the production of these metabolites, in addition to the esterase-dependent metabolites. nih.gov Such studies are essential for predicting intrinsic clearance and identifying potential drug-drug interactions. thermofisher.comyoutube.com
Identification and Structural Characterization of Beclomethasone Dipropionate Metabolites (e.g., 17-monopropionate, beclomethasone)
The biotransformation of Beclomethasone Dipropionate (BDP) results in several key metabolites, which have been identified and characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS). nih.govnih.govnih.gov BDP is a prodrug that is activated via hydrolysis. nih.gov
The primary metabolites are formed through the cleavage of its two propionate (B1217596) ester groups:
Beclomethasone-17-monopropionate (BMP or B-17-MP): This is the pharmacologically active metabolite, formed by the hydrolysis of the C-21 ester. nih.govscielo.br BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor than the parent BDP. nih.gov
Beclomethasone-21-monopropionate (B-21-MP): A minor and largely inactive metabolite resulting from the hydrolysis of the C-17 ester. nih.govscielo.br
Beclomethasone (BOH): The fully hydrolyzed and pharmacologically inactive product, formed by the cleavage of both ester groups. nih.govnih.gov
In addition to these hydrolytic products, further biotransformation by cytochrome P450 enzymes has been identified. nih.gov In vitro studies with human liver microsomes revealed the formation of additional metabolites, including hydroxylated and dehydrogenated products, designated as M4, M5, and M6 in one study. nih.govresearchgate.net These are considered clearance metabolites, rendering the compound more polar for excretion. nih.gov
| Metabolite | Precursor | General Metabolic Reaction | Pharmacological Activity |
|---|---|---|---|
| Beclomethasone-17-monopropionate (BMP) | Beclomethasone Dipropionate (BDP) | Ester Hydrolysis at C-21 | Active scielo.br |
| Beclomethasone-21-monopropionate (B-21-MP) | Beclomethasone Dipropionate (BDP) | Ester Hydrolysis at C-17 | Inactive nih.govscielo.br |
| Beclomethasone (BOH) | BDP, BMP, or B-21-MP | Ester Hydrolysis | Inactive nih.govscielo.br |
| Hydroxylated/Dehydrogenated Metabolites | BDP | CYP450-mediated Oxidation | Inactive nih.gov |
Enzymatic Hydrolysis and Biotransformation Mechanisms
The metabolism of beclomethasone dipropionate is a multi-step process mediated by distinct enzyme families. researchgate.netnih.gov The initial and most critical step is enzymatic hydrolysis, which is responsible for the activation of the prodrug. nih.gov This reaction is catalyzed by various esterase enzymes that are highly active in both human lung and liver tissues. nih.govnih.gov These enzymes rapidly cleave the ester bond at the C-21 position of BDP to yield the active beclomethasone-17-monopropionate (BMP). nih.govnih.gov The same enzymes can further hydrolyze BMP to the inactive beclomethasone (BOH). nih.gov
Following hydrolysis, BDP and its metabolites can undergo Phase I biotransformation mediated by the cytochrome P450 (CYP) system, primarily in the liver. nih.gov Specifically, the CYP3A4 and CYP3A5 isoenzymes have been shown to metabolize BDP. nih.govresearchgate.net The mechanisms involved include hydroxylation and dehydrogenation of the steroid's core structure. nih.gov These oxidative reactions increase the polarity of the molecule, facilitating its eventual elimination from the body. The formation of these CYP-dependent metabolites represents a pathway for systemic clearance of any BDP that is absorbed from the lungs or gastrointestinal tract. nih.gov
Pharmacokinetic Research Applications in Non Human Biological Systems
Utilization of Beclomethasone (B1667900) Dipropionate-d5 in Animal Pharmacokinetic Studies
The development of robust and reliable bioanalytical methods is fundamental to the successful execution of animal pharmacokinetic studies. Beclomethasone Dipropionate-d5 is instrumental in this process, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the gold standard for quantifying drug concentrations in biological samples. When added to a biological sample, such as plasma or tissue homogenate, at a known concentration, this compound co-elutes with the non-deuterated BDP during chromatographic separation. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is detected as a distinct entity by the mass spectrometer. This allows it to serve as a reference, correcting for any variability that may occur during sample preparation, extraction, and analysis.
The use of a stable isotope-labeled internal standard like this compound is considered the most effective approach to compensate for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data obtained. While many published animal pharmacokinetic studies on BDP may not explicitly state the use of the d5 variant in their abstracts, the methodologies often describe the use of a deuterated internal standard, with this compound being a prime candidate for such applications. For instance, a highly sensitive LC-MS/MS method for the quantification of beclomethasone in human plasma utilized BDP-D10, a closely related deuterated form, as an internal standard, highlighting the importance of such standards in achieving low limits of quantification. shimadzu.com
Animal models, most notably rats and dogs, are frequently employed in the preclinical assessment of inhaled corticosteroids like BDP. These studies are crucial for understanding the drug's behavior in a living system before it is administered to humans. The data generated from these studies, underpinned by the analytical rigor provided by internal standards like this compound, form the basis for initial safety and efficacy assessments.
Table 1: Application of Deuterated Internal Standards in Animal Pharmacokinetic Studies of Beclomethasone Dipropionate
| Animal Model | Analytical Method | Internal Standard (Likely Application) | Key Findings from BDP Studies |
| Rat | LC-MS/MS | This compound | Simultaneous quantification of BDP and its active metabolite, Beclomethasone 17-monopropionate (17-BMP), in plasma and various tissues (lung, liver, kidney). nih.gov |
| Horse | LC-MS/MS | This compound | Development of sensitive methods to detect very low plasma and urinary concentrations of BDP and its metabolites following inhalation. |
Elucidation of Absorption, Distribution, and Clearance Kinetics in Animal Models
Pharmacokinetic studies in animal models, facilitated by the accurate quantification enabled by this compound, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Beclomethasone Dipropionate. Following administration, typically via inhalation or intratracheal instillation in animal studies, blood and tissue samples are collected at various time points to determine the concentration of BDP and its primary active metabolite, Beclomethasone 17-monopropionate (17-BMP).
Absorption: Studies in animal models have shown that inhaled BDP is rapidly absorbed from the lungs. The use of a deuterated internal standard allows for the precise measurement of the rate and extent of absorption, characterized by parameters such as the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).
Distribution: Once absorbed, BDP is distributed throughout the body. Animal studies have investigated the distribution of BDP and 17-BMP into various tissues, including the lungs, liver, and kidneys. nih.gov The volume of distribution (Vd) is a key parameter determined from these studies, providing insight into the extent of tissue uptake.
Metabolism and Clearance: BDP is a prodrug that is rapidly metabolized to its active form, 17-BMP, by esterases present in tissues. service.gov.uk The clearance (CL) of BDP and the formation and subsequent clearance of 17-BMP are critical parameters that are accurately determined using data from animal pharmacokinetic studies. The major route of elimination for BDP and its metabolites is primarily through the feces, with less than 10% excreted in the urine. fda.gov
The data obtained from these studies are used to construct concentration-time profiles, from which key pharmacokinetic parameters are calculated.
Table 2: Illustrative Pharmacokinetic Parameters of Beclomethasone Dipropionate and its Metabolite in a Rat Model
| Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone 17-monopropionate (17-BMP) |
| Cmax (ng/mL) | Variable, rapidly declines | Reaches peak concentration after BDP administration |
| Tmax (hr) | Early time points post-administration | Follows the formation from BDP |
| AUC (ng*hr/mL) | Lower due to rapid conversion | Higher, reflecting systemic exposure to the active metabolite |
| Half-life (t½) (hr) | Short | Longer than BDP |
| Clearance (CL) (L/hr/kg) | High | Moderate |
Note: The values in this table are illustrative and can vary depending on the specific study design, dose, and route of administration.
Interspecies Scaling and Predictive Modeling for Pharmacokinetic Parameters
A significant application of the pharmacokinetic data gathered from animal studies is in the field of interspecies scaling. This process involves the use of mathematical models to extrapolate pharmacokinetic parameters from animal species to predict the corresponding parameters in humans. The accuracy of these predictions is heavily reliant on the quality of the initial animal data, which is where the use of a reliable internal standard like this compound becomes paramount.
Allometric scaling, a common method used in interspecies scaling, relates pharmacokinetic parameters to the body weight of the animal species. By establishing a relationship between a parameter (e.g., clearance) and body weight across several species (e.g., rat, dog, monkey), researchers can then predict the value of that parameter in humans.
The predictive power of these models is crucial for several aspects of drug development, including:
First-in-human dose selection: Predicting a safe and potentially efficacious starting dose for clinical trials.
Understanding inter-individual variability: Simulating how differences in physiology might affect drug exposure.
Optimizing clinical study design: Informing sampling schedules and other trial parameters.
Table 3: Conceptual Framework for Interspecies Scaling of Beclomethasone Dipropionate Pharmacokinetics
| Animal Species | Body Weight (kg) | Clearance (L/hr/kg) (Hypothetical Data) | Allometric Scaling Prediction for Humans |
| Rat | 0.25 | 10.5 | \multirow{3}{*}{Predicted Human Clearance (L/hr/kg)} |
| Rabbit | 3.0 | 5.2 | |
| Dog | 10.0 | 3.8 | |
| Monkey | 5.0 | 4.5 |
Note: This table presents a conceptual framework. The clearance values are hypothetical and for illustrative purposes only to demonstrate the principle of allometric scaling.
Degradation Pathways and Stability Indicating Analytical Research
Forced Degradation Studies and Stress Testing Protocols (e.g., hydrolytic, oxidative, photolytic, thermal)
To evaluate the intrinsic stability of Beclomethasone (B1667900) Dipropionate-d5, a series of forced degradation studies would be systematically conducted. These studies are designed to accelerate the degradation process to generate potential degradation products and identify the likely degradation pathways.
Hydrolytic Stress: The susceptibility of the compound to hydrolysis would be assessed across a range of pH values.
Acidic Hydrolysis: The compound would be exposed to acidic solutions (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60°C).
Neutral Hydrolysis: Stability in neutral conditions would be tested using purified water at similar elevated temperatures.
Alkaline Hydrolysis: The compound would be subjected to basic solutions (e.g., 0.1 N NaOH) at room temperature, as corticosteroids are known to be particularly labile under alkaline conditions. alliedacademies.orgscielo.br
Oxidative Stress: The potential for oxidative degradation would be investigated using a strong oxidizing agent. A solution of Beclomethasone Dipropionate-d5 would be treated with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. zenodo.org
Photolytic Stress: To determine light sensitivity, the compound, both in solid state and in solution, would be exposed to controlled light sources according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps for a specified duration. neuroquantology.com Samples would be compared against control samples protected from light.
Thermal Stress: The effect of temperature on the solid-state stability of the compound would be examined. The substance would be exposed to dry heat at elevated temperatures (e.g., 60-80°C) for an extended period. neuroquantology.comresearchgate.net
The following table summarizes the typical conditions for such stress testing protocols.
| Stress Condition | Reagent/Method | Typical Conditions |
| Acid Hydrolysis | 0.1 N HCl | 60°C for 4-12 hours |
| Alkali Hydrolysis | 0.1 N NaOH | Room Temperature for 1-6 hours |
| Neutral Hydrolysis | Purified Water | 60°C for 6 hours |
| Oxidative Degradation | 3-30% H₂O₂ | Room Temperature for 24 hours |
| Thermal Degradation | Dry Heat Oven | 60°C for 24 hours |
| Photolytic Degradation | ICH-compliant light chamber | Solid and solution state, specified duration |
Table 1: Representative Protocols for Forced Degradation Studies.
Identification and Structural Elucidation of Beclomethasone Dipropionate Degradation Products
Following forced degradation, the primary objective is to identify and characterize the resultant degradation products. The principal degradation products for the non-deuterated Beclomethasone Dipropionate are known to be Beclomethasone 17-Monopropionate (17-BMP), Beclomethasone 21-Monopropionate (21-BMP), and Beclomethasone (BOH). nih.govnih.gov It is hypothesized that this compound would follow similar pathways.
The process of identification involves:
Separation: Using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate the parent compound from its degradants. zenodo.org
Detection and Characterization: The separated components are then analyzed using advanced analytical techniques.
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular weights can be ascertained. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps in determining the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or significant degradation products, they would need to be isolated, typically using preparative HPLC. Subsequent analysis by ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. researchgate.net
Based on studies of the parent compound, the expected primary degradation products of this compound would be the deuterated versions of its monopropionate esters and the free alcohol.
| Compound Name | Expected Degradation Pathway |
| Beclomethasone-d5 17-Propionate | Hydrolysis of the C-21 ester |
| Beclomethasone-d5 21-Propionate | Hydrolysis of the C-17 ester |
| Beclomethasone-d5 | Hydrolysis of both C-17 and C-21 esters |
Table 2: Hypothesized Primary Hydrolytic Degradation Products of this compound.
Kinetic Analysis of Degradation Processes under Controlled Conditions
Once a stability-indicating method is established, it can be used to perform a kinetic analysis of the degradation of this compound under various stress conditions. This involves measuring the concentration of the parent compound at different time points during the forced degradation studies.
The data obtained would be used to determine:
Order of Reaction: By plotting the concentration of the remaining drug versus time, the natural log of the concentration versus time, and the reciprocal of the concentration versus time, it can be determined if the degradation follows zero-order, first-order, or second-order kinetics, respectively. The degradation of corticosteroids often follows pseudo-first-order kinetics. nih.gov
Degradation Rate Constant (k): The rate constant for the degradation under each specific stress condition can be calculated from the slope of the appropriate kinetic plot.
Shelf-life (t₉₀): The time it takes for 10% of the drug to degrade can be estimated, which is a crucial parameter for predicting the stability of the compound under defined storage conditions.
For example, for a first-order reaction, the relationship is described by the equation: ln[C] = ln[C₀] - kt Where:
[C] is the concentration at time t
[C₀] is the initial concentration
k is the first-order rate constant
This kinetic information is invaluable for understanding the stability profile of the molecule and for establishing appropriate storage and handling conditions.
Impurity Profiling and Quality Control Research for Beclomethasone Dipropionate
Methodologies for the Detection and Quantification of Related Substances and Impurities
The primary analytical technique for the simultaneous determination of Beclomethasone (B1667900) Dipropionate and its principal impurities or degradation products is High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) mode. tandfonline.comscielo.brnih.govsemanticscholar.orgresearchgate.net These methods are valued for their specificity under mild operating conditions, which is crucial for analyzing thermally labile corticosteroids. tandfonline.com
Various RP-HPLC methods have been developed and validated according to International Council on Harmonisation (ICH) guidelines. semanticscholar.orgresearchgate.net These methods are capable of separating Beclomethasone Dipropionate from its known related substances, including its principal degradation products: beclomethasone 17-propionate, beclomethasone 21-propionate, and beclomethasone alcohol. tandfonline.com A study detailed a simple isocratic HPLC method capable of detecting impurities at a limit of 0.02% relative to the parent drug. tandfonline.com More advanced techniques, such as ultra-performance liquid chromatography (UPLC), have also been employed to achieve faster separation of up to ten known process impurities and degradation products within approximately 20 minutes. ijprs.com
The selection of chromatographic conditions is critical for achieving adequate separation. Common stationary phases include C18 columns, while mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. tandfonline.comsemanticscholar.orgijprs.comrjptonline.org Gradient elution is often used to resolve complex mixtures of impurities. nih.govijprs.com Detection is commonly performed using ultraviolet (UV) spectrophotometry at wavelengths around 230-254 nm. tandfonline.comscielo.brijprs.comrjptonline.org Some pharmacopeial methods have been noted to use harsh conditions, such as highly acidic buffers and high column temperatures, which can be detrimental to the chromatographic column. ijprs.com Consequently, research has focused on developing simpler, more robust methods using more benign mobile phases. semanticscholar.orgijprs.comrjptonline.org
| Method | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Lichrosorb RP-18 or Lichrosphere RP-18 | Acetonitrile:Water (3:2) | Not Specified | UV at 254 nm | tandfonline.com |
| UPLC | Waters Acquity BEH C18 | Gradient of Acetonitrile and Distilled Water | Not Specified | UV at 238 nm | ijprs.com |
| RP-HPLC | Hi Q Sil C18 (250 x 4.6 mm, 5 µm) | 1 mM Ammonium Acetate Buffer:Acetonitrile (10:90 v/v) | 1.0 ml/min | UV at 223 nm | semanticscholar.org |
| RP-HPLC | Alltima C18 (250 x 4.6 mm, 5 µm) | Gradient of Water/THF/ACN and ACN/THF/Water/Methanol | 1.0 ml/min | UV at 240 nm | nih.gov |
Role of Beclomethasone Dipropionate-d5 in Accurate Impurity Quantification
In quantitative analysis, particularly with mass spectrometry (MS) based techniques like LC-MS, deuterated compounds such as this compound serve as ideal internal standards. wisdomlib.orgtexilajournal.com An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations during analysis. clearsynth.com Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte being measured. texilajournal.com
The primary role of this compound is to enhance the accuracy and precision of impurity quantification by compensating for several sources of analytical variability:
Matrix Effects: In complex sample matrices, other components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. clearsynth.com Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's response to the internal standard's response remains constant, ensuring precise measurement. texilajournal.com
Extraction and Handling Variability: Losses can occur during sample preparation steps like liquid-liquid extraction or solid-phase extraction. The deuterated standard, being chemically similar, will be lost in the same proportion as the analyte, thus correcting for this variability. texilajournal.com
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity can affect results. The use of a co-eluting internal standard normalizes the analyte signal, mitigating these effects. texilajournal.com
By accounting for these potential errors, this compound enables robust and reliable quantification of impurities, which is essential for regulatory compliance and ensuring the quality of the final drug product. wisdomlib.orgclearsynth.com The use of deuterated standards is highly recommended by regulatory agencies for bioanalysis. tandfonline.com
Development and Characterization of Impurity Reference Standards
Impurity reference standards (IRSs) are highly purified compounds that are essential for the identification and quantification of impurities in pharmaceuticals. amazonaws.comsynthinkchemicals.compharmacompass.compharmaffiliates.com The International Council on Harmonisation (ICH) guidelines require that reference standards used for controlling impurities be evaluated and characterized according to their intended use. amazonaws.comyoutube.com
The development of an IRS for a Beclomethasone Dipropionate impurity involves several key stages:
Synthesis or Isolation: If not commercially available, the impurity must be synthesized or isolated from bulk drug material, often using techniques like preparative liquid chromatography. nih.govcreative-biolabs.com
Structural Characterization: The identity and structure of the potential standard must be unequivocally confirmed. synthinkchemicals.com This is typically achieved using a combination of spectroscopic techniques, including:
Mass Spectrometry (MS) to determine the molecular weight. youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to elucidate the detailed chemical structure. youtube.comnih.gov
Infrared (IR) spectroscopy for functional group information.
Purity Determination and Assay: The purity of the reference standard must be accurately determined. amazonaws.com This involves using multiple analytical methods to assess for organic impurities (e.g., HPLC with UV detection), residual solvents (Gas Chromatography), water content (Karl Fischer titration), and inorganic impurities (residue on ignition). youtube.comcreative-biolabs.com The final, assigned purity value is critical for its use in quantitative analysis. amazonaws.com
The extent of characterization depends on the standard's intended purpose. youtube.com For qualitative use, such as peak identification, confirming the structure and having an estimated purity might suffice. youtube.com However, for quantitative use, such as determining the exact amount of an impurity in a drug product, a comprehensively characterized standard with a precisely assigned assay value is required. amazonaws.comyoutube.com
| Characterization Aspect | Analytical Technique(s) | Purpose | Reference |
|---|---|---|---|
| Identity/Structure Elucidation | NMR, Mass Spectrometry, IR Spectroscopy | To confirm the chemical structure of the impurity. | youtube.comnih.gov |
| Organic Purity | HPLC-UV, GC | To quantify other structurally related impurities. | creative-biolabs.com |
| Residual Solvents | Gas Chromatography (GC-FID) | To quantify solvents remaining from the synthesis process. | creative-biolabs.com |
| Water Content | Karl Fischer Titration | To measure the amount of water in the material. | creative-biolabs.com |
| Inorganic Impurities | Residue on Ignition / Sulfated Ash | To determine the content of non-combustible impurities. | creative-biolabs.com |
Impact of Deuteration on Chromatographic Behavior of Impurities
While deuterated standards like this compound are chemically very similar to their non-deuterated counterparts, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H), can lead to slight differences in chromatographic behavior, a phenomenon known as the chromatographic isotope effect. iaea.orgnih.gov
In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their protiated (non-deuterated) analogues. nih.govcchmc.org This is generally attributed to subtle differences in molecular properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a marginal decrease in the molecule's polarizability and van der Waals interactions. cchmc.org In RPLC, where retention is driven by hydrophobic interactions with the nonpolar stationary phase, the slightly weaker interactions of the deuterated compound can result in a shorter retention time. cchmc.org
The magnitude of this isotope effect depends on several factors:
Number of Deuterium Atoms: A greater number of isotopic substitutions can lead to a more pronounced separation between the isotopologue pair. nih.govresearchgate.netoup.com
Position of Deuteration: The location of the deuterium atoms within the molecule can influence the effect. nih.gov
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can also modulate the separation. acs.org
Although the retention time shift is typically small, it is an important consideration during method development. nih.gov In quantitative LC-MS analysis, a significant separation between the analyte and its deuterated internal standard could expose them to different matrix effects at different points in time, potentially compromising the accuracy of the measurement. acs.org Therefore, the ideal deuterated standard exhibits minimal chromatographic separation from the analyte to ensure they experience identical analytical conditions. texilajournal.com
Future Directions and Emerging Research Areas for Deuterated Corticosteroids
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules
The synthesis of deuterated compounds, particularly complex molecules like corticosteroids, is a cornerstone of their development and application in research. clearsynth.com Historically, methods such as base-catalyzed exchange in deuterium oxide have been employed to introduce deuterium into steroid structures. nih.gov However, the field is continuously evolving, with new strategies emerging to provide more precise and efficient labeling.
Recent progress focuses on late-stage functionalization, which allows for the introduction of deuterium at specific molecular sites in the final stages of synthesis. musechem.com This approach is highly valuable as it reduces the cost and time associated with developing new synthetic routes from the beginning. Methods like selective hydrogenation or dehalogenation using deuterium gas are examples of chemical synthesis techniques used to introduce deuterium atoms into molecules. clearsynth.com The goal is to place the deuterium atoms at metabolically vulnerable positions to leverage the kinetic isotope effect, potentially slowing down the drug's metabolism and prolonging its therapeutic effect.
Challenges remain, particularly in ensuring the stability of the deuterium label, as some labels can be lost in solution or under mass spectrometry conditions. Therefore, careful selection of labeling sites is critical. The development of novel catalytic systems and reagents that facilitate highly selective deuteration is an active area of research, promising to make the synthesis of complex deuterated molecules like Beclomethasone (B1667900) Dipropionate-d5 more efficient and predictable.
Table 1: Comparison of Deuterium Labeling Techniques
| Labeling Technique | Description | Advantages | Challenges |
|---|---|---|---|
| Catalytic Hydrogen Isotope Exchange (HIE) | Uses a metal catalyst (e.g., Palladium, Platinum) to exchange hydrogen atoms with deuterium from a deuterium source (e.g., D2 gas, D2O). | Can be applied late in the synthesis; versatile for various functional groups. | Potential for over-labeling or non-specific labeling; requires optimization of catalysts and reaction conditions. |
| Dehalogenation | Involves the replacement of a halogen atom (e.g., Br, I) with a deuterium atom using a deuterium source and a catalyst. | Site-specific labeling is possible if the halogen is precisely placed. | Requires a halogenated precursor, which may add synthetic steps. |
| Reduction of Carbonyls/Imines | Uses deuterated reducing agents (e.g., sodium borodeuteride) to introduce deuterium while reducing functional groups like ketones or aldehydes. | Provides stereospecific labeling in many cases. | Limited to molecules with reducible functional groups at the desired labeling site. |
| Biosynthesis | Involves feeding deuterated precursors to living cells or organisms, which then incorporate the deuterium into the final product. clearsynth.com | Can produce complex, uniformly labeled molecules that are difficult to synthesize chemically. clearsynth.com | Can be costly and time-consuming; purification of the final product is required. clearsynth.com |
Integration of Multi-Omics Approaches with Isotope-Labeled Compounds
The era of systems biology has introduced multi-omics—genomics, transcriptomics, proteomics, and metabolomics—as powerful tools for obtaining a holistic view of biological systems. nih.govmdpi.com The integration of these approaches with the use of isotope-labeled compounds like Beclomethasone Dipropionate-d5 is a burgeoning research area that holds immense promise. Stable isotope labeling is a transformative technique across various omics disciplines, enabling researchers to gain precise insights into complex biological systems. pharmiweb.com
In metabolomics , deuterated steroids serve as ideal internal standards for the precise quantification of their endogenous counterparts and metabolites in complex biological samples like blood, urine, or tissues. alfa-chemistry.commdpi.com This approach, known as stable-isotope dilution (SID), is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov By tracing the metabolic fate of a deuterated corticosteroid, researchers can identify new metabolic pathways and understand how diseases or co-administered drugs affect its metabolism. mdpi.com For instance, urine steroid metabolomics, which combines mass spectrometry-based profiling with machine learning, has shown high accuracy in diagnosing certain endocrine disorders. bham.ac.uk
In proteomics , stable isotope labeling techniques are used to compare protein expression levels between different states (e.g., before and after drug treatment). While not directly involving the deuterated drug itself as the label, the insights gained from how a deuterated corticosteroid perturbs cellular systems can be correlated with proteomic changes. This helps in understanding the drug's mechanism of action and identifying potential biomarkers for its efficacy or side effects. nih.gov The integration of multi-omics data can provide a comprehensive picture of a drug's effect, from gene expression changes to alterations in protein and metabolite levels. mdpi.com
Table 2: Application of Isotope Labeling in Multi-Omics
| Omics Field | Application of Isotope-Labeled Compounds | Key Insights Gained |
|---|---|---|
| Metabolomics | Use of deuterated compounds (e.g., this compound) as internal standards for accurate quantification of drug and metabolite levels. mdpi.com | Precise pharmacokinetic profiles (ADME), identification of metabolic pathways, and discovery of biomarkers. alfa-chemistry.commdpi.com |
| Proteomics | Isotopically labeled standards (e.g., SILAC, iTRAQ) are used to quantify changes in protein expression in response to treatment with a deuterated drug. nih.gov | Understanding of drug mechanism of action, target engagement, and identification of protein biomarkers. |
| Transcriptomics | While direct labeling is less common, changes in gene expression (measured by RNA-Seq) are correlated with pharmacokinetic data from deuterated drug studies. nih.gov | Linking drug exposure levels to changes in gene regulation and cellular pathways. nih.gov |
| Genomics | Incorporation of labeled nucleotides to track DNA synthesis and turnover, providing a backdrop for understanding drug effects on cellular proliferation. pharmiweb.com | Assessing how genetic variations influence drug metabolism and response, contributing to personalized medicine. |
Computational Modeling and In Silico Prediction of Deuterated Compound Disposition
Computational or in silico tools are becoming indispensable in modern drug discovery and development, offering a way to predict a drug's properties and behavior before it is even synthesized. nih.govresearchgate.net This approach is particularly relevant for deuterated compounds, where predicting the impact of deuterium substitution on pharmacokinetic properties is a key objective.
In silico models can predict a range of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov For deuterated corticosteroids, these models can help predict whether deuterium substitution at a specific site will lead to a favorable change in metabolic stability. For example, molecular docking simulations can be used to study the interaction between a deuterated drug and metabolic enzymes like those in the Cytochrome P450 family. nih.gov These simulations can help predict if the stronger carbon-deuterium bond will slow down the rate of metabolism at that site, a phenomenon known as the kinetic isotope effect. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can establish correlations between the molecular structure of a series of deuterated compounds and their biological activity or pharmacokinetic behavior. nih.gov By training these models with existing experimental data, researchers can screen virtual libraries of potential deuterated candidates to prioritize the most promising ones for synthesis and testing. This integration of computational prediction with experimental work accelerates the drug development process, reduces costs, and minimizes the need for extensive animal testing. nih.govresearchgate.net
Table 3: In Silico Tools for Predicting Deuterated Compound Properties
| Computational Method | Predicted Parameter | Relevance for Deuterated Corticosteroids |
|---|---|---|
| Molecular Docking | Binding affinity and orientation of a drug within an enzyme's active site. nih.gov | Predicts how deuteration might affect interaction with metabolic enzymes (e.g., CYPs), helping to anticipate changes in metabolism. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors. nih.gov | Helps in designing deuterated analogs with potentially improved therapeutic activity. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Drug concentration over time and its corresponding therapeutic effect. mdpi.com | Simulates the potential impact of altered metabolism (due to deuteration) on the overall exposure and efficacy of the corticosteroid. |
| Toxicity Prediction | Potential for adverse effects, such as inhibition of hERG channels or production of toxic metabolites. bg.ac.rs | Screens for potential safety issues early in development and assesses whether deuteration reduces the formation of toxic metabolites. jscimedcentral.com |
Novel Analytical Platforms for Enhanced Sensitivity and Specificity of Deuterated Compounds
The accurate detection and quantification of deuterated compounds and their metabolites in biological matrices is fundamental to their study. Advances in analytical chemistry are continuously pushing the boundaries of sensitivity and specificity. sigmaaldrich.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing isotope-labeled compounds. alfa-chemistry.comnih.gov Modern triple quadrupole mass spectrometers offer exceptional sensitivity, allowing for the detection of compounds at picogram-per-milliliter levels. thermofisher.cn High-resolution mass spectrometry (HR-MS), such as Time-of-Flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, which is crucial for confirming the identity of metabolites and determining the precise isotopic enrichment of a deuterated compound. chemicalsknowledgehub.comrsc.org
Beyond mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact position of deuterium labels within a molecule and confirming its structural integrity. rsc.org Emerging techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are also finding new applications. mdpi.com While traditionally used for studying protein dynamics, the principles of HDX-MS can be adapted to investigate the stability of deuterium labels on small molecules under various conditions. The development of automated sample preparation platforms, such as robotic solid-phase extraction (SPE) systems, further enhances the throughput and reproducibility of these analytical methods, making large-scale pharmacokinetic and metabolomic studies more feasible. mdpi.com
Table 4: Advanced Analytical Platforms for Deuterated Compound Analysis
| Analytical Platform | Primary Use | Key Advantages for Deuterated Compounds |
|---|---|---|
| LC-MS/MS (Triple Quadrupole) | Quantitative analysis of drugs and metabolites in biological samples. nih.gov | High sensitivity and specificity; considered the gold standard for pharmacokinetic studies. sigmaaldrich.com |
| LC-HRMS (TOF, Orbitrap) | Metabolite identification and determination of isotopic enrichment. chemicalsknowledgehub.comrsc.org | Provides highly accurate mass measurements, enabling confident structural elucidation and purity assessment. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium label position. rsc.org | Unambiguously confirms the location of deuterium atoms within the molecular structure. rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized steroids. nih.gov | Provides excellent chromatographic separation for certain classes of compounds. nih.gov |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection of radiolabeled (e.g., 14C) compounds. nih.gov | While for radioactive isotopes, it represents the pinnacle of sensitivity in tracer studies. nih.gov |
Q & A
Q. How can researchers optimize the synthesis of Beclomethasone Dipropionate-d5 to minimize byproducts and improve yield?
Methodological Answer: Solvent selection is critical. Avoid chloroform due to safety and cost concerns . Screen solvents based on three criteria: (i) high conversion rates (≥90%), (ii) minimal byproduct formation (e.g., compounds 4 and 5), and (iii) compatibility with direct precipitation via NaHCO3 addition. For deuterated forms (e.g., -d5), ensure solvents like DMSO or ethanol are used to maintain isotopic integrity during synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Follow institutional SOPs, including:
- Mandatory safety training on chemical hazards, decontamination, and emergency procedures .
- Use PPE (gloves, respirators, eyeshields) to prevent inhalation or dermal exposure .
- Document deviations from SOPs and obtain PI approval before protocol modifications .
Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?
Methodological Answer:
- FT-IR and XRD : Confirm chemical group retention and crystal structure post-synthesis .
- LC-MS/MS : Quantify metabolites in biological matrices (e.g., plasma, urine) with sensitivity thresholds ≤1 ng/mL .
- HPLC : Validate purity against pharmacopeial standards (USP, EP) using certified reference materials .
Advanced Research Questions
Q. How can isotope labeling (e.g., -d5) impact pharmacokinetic studies of Beclomethasone Dipropionate in vivo?
Methodological Answer: Deuterated forms enhance traceability in mass spectrometry by reducing metabolic interference. For solubility challenges in animal studies:
Q. What experimental parameters influence the preparation of ultrafine this compound particles for pulmonary delivery?
Methodological Answer: In antisolvent precipitation:
- Optimize methanol-to-water volume ratio (1:10) and BDP concentration (2–5 mg/mL) to achieve submicron particles (mean size: 850 nm) .
- Control stirring speed (≥500 rpm) and temperature (20–25°C) to prevent aggregation. Validate stability via droplet size, pH, and viscosity measurements over 3 months .
Q. How should researchers address contradictions in efficacy data between different Beclomethasone Dipropionate formulations?
Methodological Answer: In comparative studies (e.g., double-strength vs. standard MDI):
Q. What strategies improve the stability of this compound in nanoemulsion formulations?
Methodological Answer:
- Use eucalyptus oil and Tween-40 for spontaneous emulsification. Monitor conductivity (≥50 μS/cm) and refractive index (1.45–1.47) to detect phase separation .
- Conduct accelerated stability testing (40°C/75% RH) to predict shelf-life (1.83 years at 25°C) per ICH guidelines .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in toxicity studies of this compound?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
